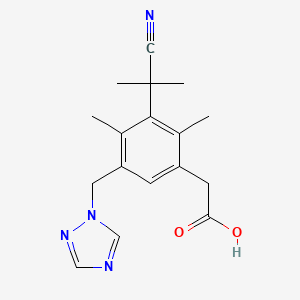
Decitabine Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine Impurity 6, also known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis (4-methylbenzoate), is a chemical compound related to Decitabine . Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used to treat myelodysplastic syndromes .
Synthesis Analysis
Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP, a good substrate for DNA polymerase alpha . Deamination of decitabine or 5-aza-dCMP results in a complete loss of activity . The stability of decitabine in various conditions has been studied using liquid chromatography–tandem mass spectrometry analysis .Molecular Structure Analysis
The molecular structure of Decitabine Impurity 6 is represented by the SMILES notation:O=C (C1=CC=C (C)C=C1)O [C@H] (CO [C@@H] (OC)C2) [C@H]2OC (C3=CC=C (C)C=C3)=O . Physical And Chemical Properties Analysis
Decitabine is an anticancer chemotherapy drug . Its stability has been investigated in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Wissenschaftliche Forschungsanwendungen
DNA Methylation and Cancer Therapy : Decitabine, as a DNA methyltransferase inhibitor, has been extensively studied for its role in cancer therapy, particularly in treating hematologic malignancies and solid tumors. It works by inducing DNA demethylation and re-expressing epigenetically silenced genes, which can enhance the sensitivity of cancer cells to other chemotherapeutic agents (Appleton et al., 2007).
Effectiveness in Myelodysplastic Syndromes (MDS) : Decitabine has shown promising results in treating MDS. It has been noted for its efficacy in inducing complete and partial remissions in MDS patients, suggesting its significant therapeutic potential in this area (Steensma et al., 2009).
Epigenetic Therapy Development : The understanding of decitabine's role in epigenetic therapy, especially its low-dose applications, has evolved significantly. This has led to its reevaluation and application in lower doses for managing myeloid tumors, highlighting its potential beyond traditional high-dose applications (Jabbour et al., 2008).
Pharmacokinetics and Stability : Research has been conducted on the pharmacokinetics of decitabine, including its decomposition products. Understanding its stability and behavior in the body is crucial for optimizing its clinical use (Liu et al., 2006).
Nanocarrier Development for AML Treatment : Innovative approaches such as the development of nanocarriers for decitabine have been explored. This is particularly significant for improving oral bioavailability in the treatment of acute myeloid leukemia (AML) (Briot et al., 2017).
Mechanisms of Clinical Activity : Studies have delved into the molecular mechanisms underlying decitabine's clinical activity, particularly its role in DNA methylation and gene expression. This research aids in understanding how decitabine can be used more effectively in clinical settings (Oki et al., 2007).
Clinical Trials and Bioavailability : Clinical trials have been conducted to assess the bioavailability and safety of decitabine, which is crucial for determining the most effective and safe dosages for patients, especially in the context of MDS (Mistry et al., 2011).
Post-Transplantation Applications : The use of decitabine as a maintenance therapy following allogeneic stem cell transplantation for AML and MDS is another area of research. This explores its potential to eradicate minimal residual disease and modulate graft-versus-host disease (Pusic et al., 2015).
Safety And Hazards
Eigenschaften
CAS-Nummer |
78185-66-7 |
|---|---|
Produktname |
Decitabine Impurity 6 |
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



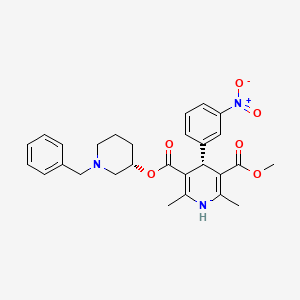
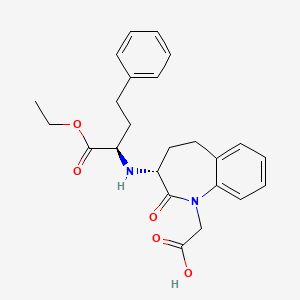
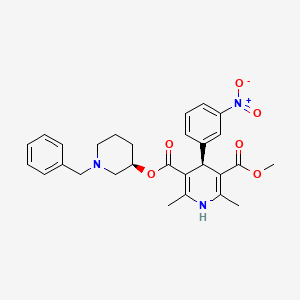
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
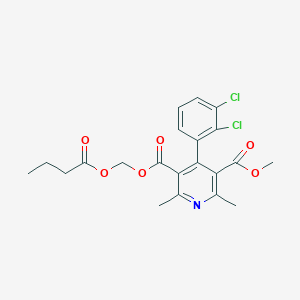
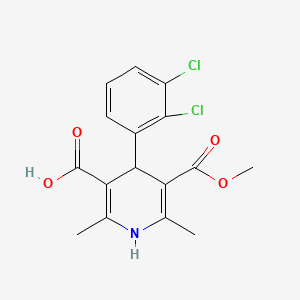
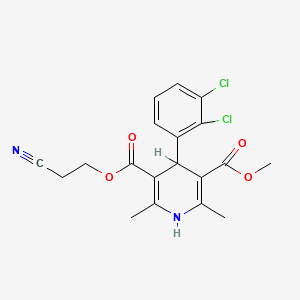
![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
